molecular formula C17H12N2O6 B11085607 4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid

4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid

Cat. No.: B11085607
M. Wt: 340.29 g/mol
InChI Key: VULXEAWBUOZGKS-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving urea and a β-dicarbonyl compound.

    Coupling of the Furan and Pyrimidine Rings: The furan and pyrimidine rings are coupled through a methylene bridge, typically using a Wittig reaction or a similar method.

    Introduction of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to a dihydropyrimidine derivative.

    Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Nitrated or halogenated benzoic acid derivatives.

Scientific Research Applications

4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide
  • 5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Comparison

  • Structural Differences : While similar in having furan and pyrimidine rings, the specific substituents and linkages differ, leading to variations in chemical properties and reactivity.
  • Unique Features : The presence of the benzoic acid moiety in 4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]benzoic acid provides unique reactivity and potential biological activity not seen in the similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H12N2O6

Molecular Weight

340.29 g/mol

IUPAC Name

4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid

InChI

InChI=1S/C17H12N2O6/c1-9-2-7-12(25-9)8-13-14(20)18-17(24)19(15(13)21)11-5-3-10(4-6-11)16(22)23/h2-8H,1H3,(H,22,23)(H,18,20,24)/b13-8+

InChI Key

VULXEAWBUOZGKS-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.